molecular formula C13H9F3O2S B8373582 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene

1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene

Cat. No.: B8373582
M. Wt: 286.27 g/mol
InChI Key: MKDILSVGGJCHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene is an aromatic compound with the molecular formula C13H9F3O2S. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a fluorophenylmethylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and 2-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.

    Procedure: The 1,2-difluorobenzene is reacted with 2-fluorobenzyl chloride in the presence of potassium carbonate and a catalytic amount of a phase transfer catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and advanced purification techniques such as recrystallization and distillation are employed.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation Reactions: It can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Major products are sulfone derivatives.

    Reduction Reactions: Major products are sulfide derivatives.

Scientific Research Applications

1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atoms enhance the compound’s binding affinity and selectivity towards the target enzymes. The sulfonyl group plays a crucial role in stabilizing the compound-enzyme complex, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-4-(methylsulfonyl)benzene
  • 1,2-Difluoro-4-(chloromethylsulfonyl)benzene
  • 1,2-Difluoro-4-(bromomethylsulfonyl)benzene

Uniqueness

1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene is unique due to the presence of the fluorophenylmethylsulfonyl group, which imparts distinct chemical and biological properties. The additional fluorine atom on the phenyl ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H9F3O2S

Molecular Weight

286.27 g/mol

IUPAC Name

1,2-difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene

InChI

InChI=1S/C13H9F3O2S/c14-11-4-2-1-3-9(11)8-19(17,18)10-5-6-12(15)13(16)7-10/h1-7H,8H2

InChI Key

MKDILSVGGJCHIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CC(=C(C=C2)F)F)F

Origin of Product

United States

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